
Application Note: Quantification of Loxoprofen
Sodium Dihydrate using a Validated RP-HPLC

Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Loxoprofen sodium dihydrate

Cat. No.: B1260914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance

liquid chromatography (RP-HPLC) method for the quantification of loxoprofen sodium
dihydrate in pharmaceutical formulations. The described method is validated according to the

International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine

quality control analysis. This document provides comprehensive experimental protocols,

system suitability requirements, and a summary of validation data.

Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic,

anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of loxoprofen
sodium dihydrate in pharmaceutical dosage forms is crucial for ensuring product quality and

therapeutic efficacy. This application note presents a validated RP-HPLC method that is simple,

rapid, and cost-effective for the determination of loxoprofen sodium dihydrate.
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A high-performance liquid chromatography (HPLC) system equipped with a UV detector is

required. The specific system used for this validation was an Agilent Technologies 1100 series

model with a G-13148 (DAD) detector.[3]

Chromatographic Conditions
The following chromatographic conditions were established and validated for the quantification

of loxoprofen sodium dihydrate:

Parameter Condition

Column PRIMESIL C18 (4.6 x 250 mm, 5 µm)[3]

Mobile Phase
Methanol : 0.05% Orthophosphoric Acid (OPA)

buffer (75:25 v/v)[3]

Flow Rate 1.0 mL/min[3]

Injection Volume 20 µL[3]

Detection Wavelength 225 nm[3]

Column Temperature Ambient[3]

Run Time Approximately 8 minutes[4]

Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.05% OPA buffer by adding 0.5 mL of orthophosphoric

acid to 1000 mL of HPLC grade water. Mix the buffer with methanol in a 25:75 (v/v) ratio. Filter

the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3][5]

Standard Stock Solution Preparation: Accurately weigh and transfer 100 mg of loxoprofen
sodium dihydrate working standard into a 100 mL volumetric flask.[5] Add approximately 70

mL of the diluent (mobile phase) and sonicate to dissolve. Dilute to the mark with the diluent to

obtain a stock solution of 1000 µg/mL.

Working Standard Solution Preparation: From the standard stock solution, prepare a working

standard solution of 50 µg/mL by diluting with the mobile phase.[5]
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Sample Solution Preparation (for Tablets):

Weigh and finely powder twenty tablets.

Accurately weigh a quantity of the powder equivalent to 100 mg of loxoprofen sodium
dihydrate and transfer it to a 100 mL volumetric flask.[5]

Add approximately 70 mL of the diluent and sonicate for 15 minutes with intermittent shaking

to ensure complete dissolution of the drug.[5]

Dilute to the mark with the diluent and mix well.

Filter the solution through a 0.45 µm nylon membrane filter.[5]

Dilute 5 mL of the filtered solution to 100 mL with the diluent to obtain a final concentration of

approximately 50 µg/mL.[5]

Method Validation
The developed RP-HPLC method was validated according to ICH guidelines for specificity,

linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was

adequate for the analysis. The acceptance criteria are summarized in the table below.

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0[6]

Theoretical Plates > 2000

Relative Standard Deviation (RSD) of Peak

Areas
≤ 2.0% for six replicate injections[4][6]

Validation Data Summary
The following table summarizes the quantitative data obtained during method validation.
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Validation Parameter Result

Linearity Range 5 - 25 µg/mL[3]

Correlation Coefficient (r²) 0.999[3]

Accuracy (% Recovery) 97.71% to 101.09%[3]

Precision (Intra-day & Inter-day %RSD) < 2.0%[3]

Limit of Detection (LOD) 0.09175 µg/mL[3]

Limit of Quantitation (LOQ) 0.278032 µg/mL[3]

Assay of Marketed Product 101.85 ± 0.090%[3]

Experimental Workflow
The following diagram illustrates the logical workflow of the loxoprofen sodium dihydrate
quantification process.
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Caption: Workflow for RP-HPLC quantification of loxoprofen sodium dihydrate.
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Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid,

accurate, precise, and robust for the quantification of loxoprofen sodium dihydrate in

pharmaceutical preparations. The use of a cost-effective mobile phase makes this method

suitable for routine quality control analysis.[3] The validation results confirm that the method

adheres to the requirements of the ICH guidelines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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